6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one
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Overview
Description
6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one is a chemical compound characterized by the presence of three chlorine atoms as substituents, two on phenyl groups at the 3- and 4-positions, and one at the 6-position of the chromenone core. This compound belongs to the class of chromenones, which are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting they may affect multiple pathways .
Result of Action
Similar compounds have been shown to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one typically involves the reaction of 4-chlorobenzaldehyde with 6-chlorochromen-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromenones, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound shares structural similarities but differs in the core structure and substitution pattern.
6-Chloro-2-methyl-2H-1,4-benzoxazin-3-one: Another related compound with a different core structure and functional groups.
Uniqueness
6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one is unique due to its specific substitution pattern and the presence of the chromenone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl3O2/c22-14-5-1-12(2-6-14)19-17-11-16(24)9-10-18(17)26-21(25)20(19)13-3-7-15(23)8-4-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMNGWMFFKCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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